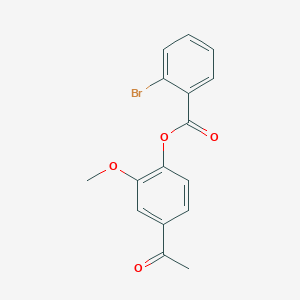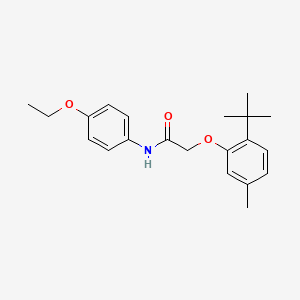![molecular formula C16H22N6O2 B5594040 1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5594040.png)
1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential significance in various fields of chemistry and pharmacology. Its structure falls within the class of triazole derivatives, which are known for diverse biological activities.
Synthesis Analysis
The synthesis of similar triazole compounds typically involves multistep chemical processes. For instance, the synthesis of 1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides was achieved through steps involving NMR, IR, MS spectra, CHN analyses, and x-ray diffraction crystallography (Shen, Chen, Wu, & Dong, 2013). These methods are crucial for establishing the molecular conformation and packing of the synthesized compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by intermolecular hydrogen bonding, which stabilizes the molecular conformation. This has been observed in various triazole compounds, as evidenced by crystallography studies (L'abbé, Meutermans, Meervelt, King, & Lenstra, 2010).
Chemical Reactions and Properties
Triazoles are known to undergo a variety of chemical reactions due to their unique structure. They are involved in reactions such as cycloaddition, condensation, and rearrangements. For example, the Dimroth rearrangement is a notable reaction involving triazoles (Albert & Taguchi, 1973).
Physical Properties Analysis
The physical properties of triazole derivatives, including melting point, solubility, and crystalline structure, are influenced by their molecular arrangement and intermolecular interactions. X-ray crystallography is often used to determine these properties (Afshar, Berman, Sawzik, Lessinger, Lim, & Hosmane, 1987).
Chemical Properties Analysis
The chemical behavior of triazole derivatives is significantly affected by the presence of functional groups and substituents. They can display a range of chemical properties, from basicity to nucleophilicity, depending on their structural configuration (Pokhodylo, Matiychuk, & Obushak, 2009).
科学的研究の応用
Synthesis and Structural Analysis
Research into 1,2,3-triazole derivatives, including compounds with similar structures to "1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide," has demonstrated innovative synthetic pathways and structural analyses. For instance, studies have shown the development of 4-amino-1,2,3-triazoles through catalytic hydrogenation and other synthetic methods, highlighting the versatility of triazole compounds in chemical synthesis and the potential for creating diverse derivatives with varied biological activities (Albert & Taguchi, 1973; Albert, 1970).
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been a significant area of research. A study highlighted the synthesis of pyrimidine-triazole derivatives from morpholin-3-one molecules, which were then tested for their antimicrobial properties. These compounds showed activity against selected bacterial and fungal strains, indicating their potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).
Application in Organic Synthesis and Medicinal Chemistry
The structural flexibility and functionalizability of 1,2,3-triazole derivatives enable their application in organic synthesis and the development of medicinal agents. Research into the synthesis of oxazoles and thiazoles from enamides and the exploration of triazole-based scaffolds for peptidomimetics or biologically active compounds have expanded the utility of triazole derivatives in medicinal chemistry (Kumar et al., 2012; Ferrini et al., 2015).
Crystal Structure and Molecular Conformation
The study of the crystal structure and molecular conformation of triazole derivatives has provided insights into their chemical behavior and interaction potentials. Research into the crystal structure of triazole and triazine derivatives offers a foundation for understanding their chemical properties and designing compounds with specific functions (Shen et al., 2013).
特性
IUPAC Name |
1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c17-6-7-22-12-15(19-20-22)16(23)18-10-14-11-21(8-9-24-14)13-4-2-1-3-5-13/h1-5,12,14H,6-11,17H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRWWGQZZKEBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CNC(=O)C3=CN(N=N3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(benzylsulfonyl)-1-piperazinyl]ethanol](/img/structure/B5593963.png)

![N-ethyl-2-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5593980.png)

![4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593987.png)
![ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5593994.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5594002.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594010.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5594017.png)
![4-[2-(4-morpholinyl)butanoyl]-1-phenyl-2-piperazinone](/img/structure/B5594026.png)
![6-(2-furyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5594028.png)
![N-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5594032.png)
![2-methyl-4-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5594045.png)